molecular formula C19H24N2O5S2 B14394056 4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane CAS No. 89990-45-4

4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane

Cat. No.: B14394056
CAS No.: 89990-45-4
M. Wt: 424.5 g/mol
InChI Key: ZJGJRGMMTGAENM-UHFFFAOYSA-N
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Description

4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane is a chemical compound that belongs to the class of oxadiazecanes This compound is characterized by the presence of two benzenesulfonyl groups attached to the oxadiazecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane typically involves the reaction of benzenesulfonyl chloride with oxadiazecane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for cost-effectiveness and scalability, ensuring that the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted oxadiazecane compounds.

Scientific Research Applications

4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane involves its interaction with specific molecular targets. The benzenesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Di(thiophen-2-yl)-1,4,7-oxadiazecane
  • 4,7-Di(benzo[d][1,2,3]triazol-2-yl)-1,4,7-oxadiazecane

Uniqueness

4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane is unique due to the presence of benzenesulfonyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development.

Properties

CAS No.

89990-45-4

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

4,7-bis(benzenesulfonyl)-1,4,7-oxadiazecane

InChI

InChI=1S/C19H24N2O5S2/c22-27(23,18-8-3-1-4-9-18)20-12-7-16-26-17-15-21(14-13-20)28(24,25)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2

InChI Key

ZJGJRGMMTGAENM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCOC1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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